[4-(2-Propenoyloxy)phenyl]methanol [4-(2-Propenoyloxy)phenyl]methanol
Brand Name: Vulcanchem
CAS No.: 170108-96-0
VCID: VC6221021
InChI: InChI=1S/C10H10O3/c1-2-10(12)13-9-5-3-8(7-11)4-6-9/h2-6,11H,1,7H2
SMILES: C=CC(=O)OC1=CC=C(C=C1)CO
Molecular Formula: C10H10O3
Molecular Weight: 178.187

[4-(2-Propenoyloxy)phenyl]methanol

CAS No.: 170108-96-0

Cat. No.: VC6221021

Molecular Formula: C10H10O3

Molecular Weight: 178.187

* For research use only. Not for human or veterinary use.

[4-(2-Propenoyloxy)phenyl]methanol - 170108-96-0

Specification

CAS No. 170108-96-0
Molecular Formula C10H10O3
Molecular Weight 178.187
IUPAC Name [4-(hydroxymethyl)phenyl] prop-2-enoate
Standard InChI InChI=1S/C10H10O3/c1-2-10(12)13-9-5-3-8(7-11)4-6-9/h2-6,11H,1,7H2
Standard InChI Key YLOBZHKTBAJESJ-UHFFFAOYSA-N
SMILES C=CC(=O)OC1=CC=C(C=C1)CO

Introduction

Structural Characteristics and Nomenclature

Key Functional Group Differentiation

Property[4-(2-Propenoyloxy)phenyl]methanol (Theoretical)[4-(Prop-2-en-1-yloxy)phenyl]methanol (CAS 3256-45-9)
Functional GroupEster (acyloxy)Ether (allyloxy)
Molecular FormulaC₁₀H₁₀O₃C₁₀H₁₂O₂
ReactivityHydrolysis-prone ester linkageEther stability with allyl π-system

The allyl ether variant’s structure is confirmed by its IUPAC name (4-prop-2-enoxyphenyl)methanol, SMILES C=CCOC1=CC=C(C=C1)CO, and molecular weight of 164.2 g/mol .

Synthesis Pathways

Williamson Ether Synthesis for Allyl Ether Analog

[4-(Prop-2-en-1-yloxy)phenyl]methanol is synthesized via Williamson ether synthesis, a method applicable to analogous compounds:

  • Alkylation of Phenolic Precursors: Reaction of 4-hydroxybenzyl alcohol with allyl bromide under basic conditions (e.g., NaH/DMF).

  • Optimized Conditions:

    • Temperature: 5–60°C

    • Yield: ~89% after purification by flash chromatography .

This route avoids esterification, favoring ether formation due to the nucleophilic phenolic oxygen.

Theoretical Synthesis of the Ester Variant

For the hypothetical ester [4-(2-Propenoyloxy)phenyl]methanol, plausible methods include:

  • Steglich Esterification: Coupling 4-hydroxybenzyl alcohol with acrylic acid using DCC/DMAP.

  • Acid Chloride Route: Reaction with acryloyl chloride in the presence of a base (e.g., pyridine).

No experimental data exists in the provided sources for this pathway, necessitating further research.

Physicochemical Properties

Allyl Ether Derivative (CAS 3256-45-9)

PropertyValue/DescriptionSource
Molecular Weight164.2 g/mol
Boiling PointNot reported; estimated 280–300°C (EPI Suite)
SolubilityMiscible in organic solvents (e.g., DMF, THF)
Spectroscopic DataIR: O-H stretch ~3300 cm⁻¹; C=C ~1640 cm⁻¹

The allyl group introduces π-π conjugation, enhancing UV activity (λmax ~270 nm) .

Applications in Organic Synthesis

Intermediate for Pharmaceutical Derivatives

  • 2-Amino-nicotinic Acid Benzyl Esters: The allyl ether serves as a key precursor, enabling O-alkylation reactions to construct heterocyclic pharmacophores .

  • Polymer Chemistry: Allyl functionalities participate in radical polymerization, forming cross-linked networks for hydrogels or coatings.

Future Research Directions

  • Synthetic Exploration: Develop efficient routes for the ester variant, comparing reactivity to ether analogs.

  • Biological Screening: Evaluate antimicrobial or anticancer activity of both compounds.

  • Material Science: Incorporate allyl/acryloyl groups into stimuli-responsive polymers.

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